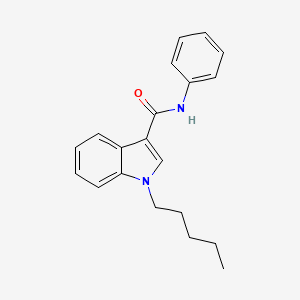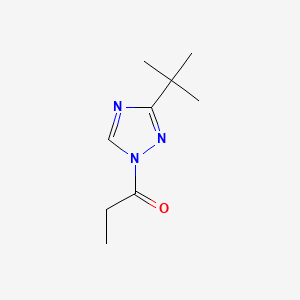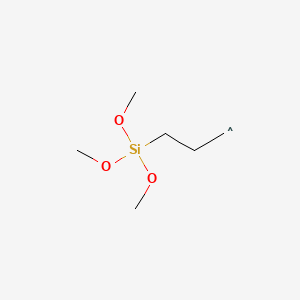
3,4-Methylenedioxy PV8 (hydrochloride)
Overview
Description
3,4-Methylenedioxy PV8 (hydrochloride) is a synthetic cathinone, structurally categorized as a stimulant. It is an analytical reference material used primarily in research and forensic applications. The compound is known for its structural similarity to other substituted cathinones, which are derived from the alkaloid cathinone found in the Khat plant .
Mechanism of Action
Target of Action
3,4-Methylenedioxy PV8 (hydrochloride) is structurally categorized as a cathinone . Cathinones are a sub-category of amphetamines, which act as central nervous system stimulants .
Mode of Action
As a cathinone, it is likely to act as a central nervous system stimulant .
Biochemical Pathways
As a cathinone, it may affect the dopamine, serotonin, and norepinephrine pathways, similar to other stimulants .
Result of Action
As a cathinone, it may cause stimulant-like effects, similar to amphetamines .
Biochemical Analysis
Biochemical Properties
It is structurally similar to cathinones, which are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
As a synthetic cathinone, it may have stimulant-like effects, similar to amphetamines .
Molecular Mechanism
It is known that cathinones act as norepinephrine-dopamine reuptake inhibitors (NDRI) .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 3,4-Methylenedioxy PV8 (hydrochloride) in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Methylenedioxy PV8 (hydrochloride) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 3,4-methylenedioxyphenylacetone: This is achieved through the reaction of 3,4-methylenedioxybenzaldehyde with nitroethane, followed by reduction.
Formation of the pyrrolidine ring: The intermediate is then reacted with pyrrolidine to form the final product.
Industrial Production Methods
the synthesis generally follows the same principles as laboratory-scale production, with adjustments for larger-scale reactions and purification processes .
Chemical Reactions Analysis
Types of Reactions
3,4-Methylenedioxy PV8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or halides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives
Scientific Research Applications
3,4-Methylenedioxy PV8 (hydrochloride) is used in various scientific research applications, including:
Chemistry: As a reference material for analytical methods such as mass spectrometry and chromatography.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Investigating potential therapeutic uses and toxicological effects.
Industry: Used in forensic chemistry for the identification and analysis of synthetic cathinones
Comparison with Similar Compounds
Similar Compounds
Methylenedioxypyrovalerone (MDPV): A structurally similar compound that also acts as a norepinephrine-dopamine reuptake inhibitor.
PV8 (alpha-PHPP): Another synthetic cathinone with similar stimulant effects.
Methylenedioxy-alpha-PHP: A related compound with similar chemical structure and effects
Uniqueness
3,4-Methylenedioxy PV8 (hydrochloride) is unique due to its specific structural modifications, which may result in different pharmacological properties compared to other synthetic cathinones. Its use as an analytical reference material also highlights its importance in research and forensic applications .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDCJHJHGDHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346601 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24646-39-7 | |
| Record name | 1-(1,3-Benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



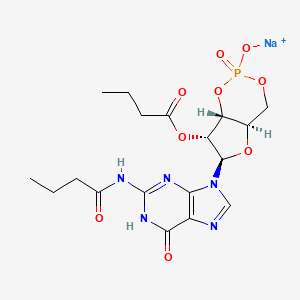
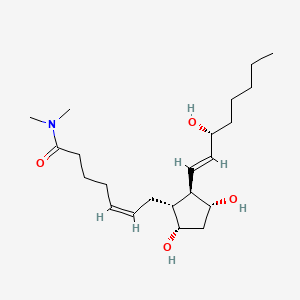
![2-Bromo-N-[4-bromo-2-(2-fluorobenzoyl)phenyl]acetamide](/img/structure/B593132.png)


